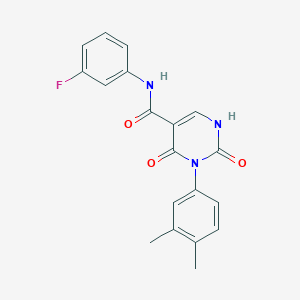

![molecular formula C15H17NO5 B2529693 1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one CAS No. 924775-38-2](/img/structure/B2529693.png)

1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one (1-Acetyl-DHP) is a heterocyclic compound that is part of a class of compounds known as piperidinones. It is a unique compound, with a variety of potential applications in both scientific research and laboratory experiments.

Scientific Research Applications

- Isatin-based oxo-spiro chromene Schiff’s bases, including our compound, have been synthesized and screened in vitro for antibacterial activity . These derivatives may serve as potential antibacterial agents, contributing to the fight against bacterial infections.

- The same isatin-based oxo-spiro chromene Schiff’s bases have also been evaluated for their anticancer properties . Researchers have explored their effects on cancer cell lines, aiming to identify compounds with selective cytotoxicity against cancer cells.

- Isatin derivatives, including spiro scaffolds, have demonstrated anti-inflammatory effects . Investigating the anti-inflammatory potential of our compound could provide insights into novel therapeutic strategies.

- Isatin-based compounds have been studied for their anticonvulsant properties . Our compound’s structure suggests it might exhibit similar effects, making it relevant for neurological research.

- Beyond its biological activities, isatin derivatives are also used in the field of dyes and pigments . Our compound’s unique structure could find applications in colorants and materials science.

- Isatin-based compounds have been explored as photosensitizers and corrosion inhibitors . Investigating our compound’s behavior in these contexts could yield valuable insights.

Antibacterial Activity

Anticancer Potential

Anti-Inflammatory Properties

Anticonvulsant Activity

Dye and Pigment Applications

Photosensitizers and Corrosion Inhibitors

properties

IUPAC Name |

1'-acetyl-7,8-dihydroxyspiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-9(17)16-6-4-15(5-7-16)8-12(19)10-2-3-11(18)13(20)14(10)21-15/h2-3,18,20H,4-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLESNYPRLIPKCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C(=C(C=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2529617.png)

![ethyl (Z)-2-cyano-3-[(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)amino]prop-2-enoate](/img/structure/B2529619.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2529624.png)

![(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2529625.png)

![(1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B2529626.png)

![Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2529627.png)

![4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide](/img/structure/B2529628.png)